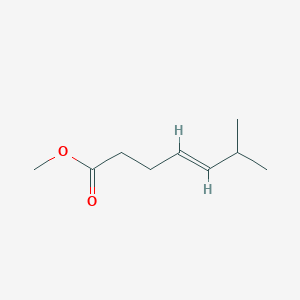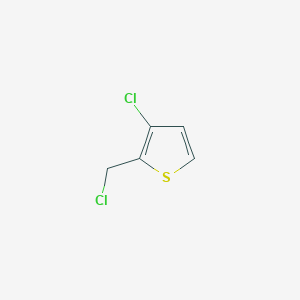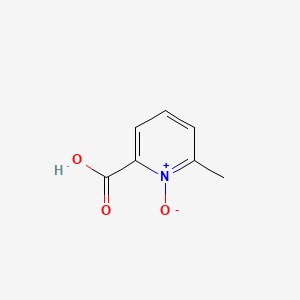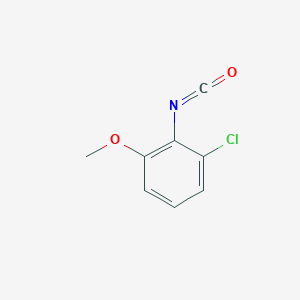
Benzene, 1-chloro-2-isocyanato-3-methoxy-
Vue d'ensemble
Description
Benzene, 1-chloro-2-isocyanato-3-methoxy- is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isocyanate group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-2-isocyanato-3-methoxy- typically involves the introduction of the isocyanate group onto a pre-substituted benzene ring. One common method is the reaction of 1-chloro-2-methoxybenzene with phosgene (COCl2) in the presence of a base, such as pyridine, to form the isocyanate derivative.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from benzene. The steps include chlorination, methoxylation, and finally, the introduction of the isocyanate group. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-2-isocyanato-3-methoxy- can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) can be used under mild conditions.
Addition Reactions: Amines or alcohols in the presence of a catalyst or under heat can facilitate the addition to the isocyanate group.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
Benzene, 1-chloro-2-isocyanato-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its reactive isocyanate group.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.
Industry: Utilized in the production of polymers and resins, where the isocyanate group can react with polyols to form polyurethane materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-2-isocyanato-3-methoxy- primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages. These reactions are crucial in the formation of polymers and other materials.
Molecular Targets and Pathways:
Nucleophiles: The isocyanate group targets nucleophilic sites in molecules, facilitating the formation of covalent bonds.
Pathways: The reaction pathways typically involve the formation of an intermediate complex, followed by the release of a small molecule (e.g., HCl) and the formation of the final product.
Comparaison Avec Des Composés Similaires
Benzene, 1-chloro-2-isocyanato-: Similar structure but lacks the methoxy group.
Benzene, 1-chloro-3-isocyanato-: Similar structure but with the isocyanate group in a different position.
Uniqueness: Benzene, 1-chloro-2-isocyanato-3-methoxy- is unique due to the presence of both the methoxy and isocyanate groups on the benzene ring
Propriétés
IUPAC Name |
1-chloro-2-isocyanato-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c1-12-7-4-2-3-6(9)8(7)10-5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFVCCBIHVSULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437146 | |
| Record name | Benzene, 1-chloro-2-isocyanato-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113615-78-4 | |
| Record name | Benzene, 1-chloro-2-isocyanato-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B3045693.png)
![Phenol, 3-[ethyl(3-methylbutyl)amino]-](/img/structure/B3045694.png)
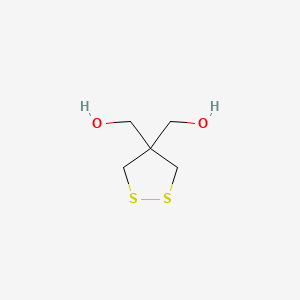
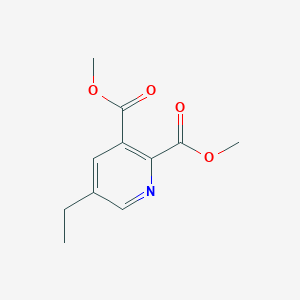
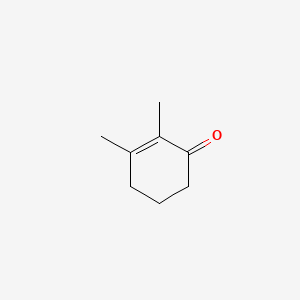
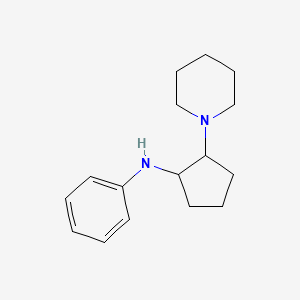
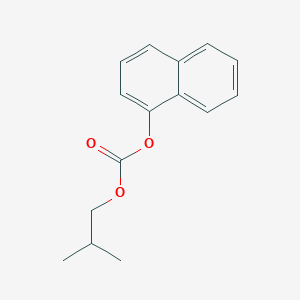
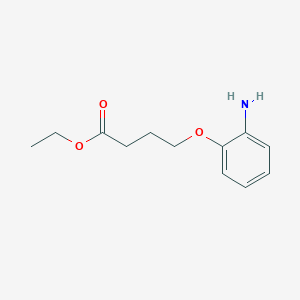
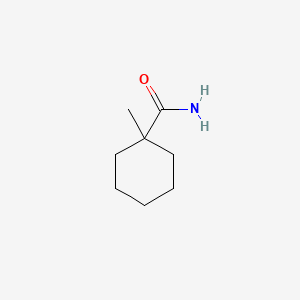
![tert-Butyl 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B3045711.png)
![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)
